molecular formula C20H24ClN3O5S B11439042 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No.: B11439042
M. Wt: 453.9 g/mol
InChI Key: XXFPFYRVVSATDT-UHFFFAOYSA-N
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Description

2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, thiadiazine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiadiazine and acetamide moieties. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H24ClN3O5S

Molecular Weight

453.9 g/mol

IUPAC Name

2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H24ClN3O5S/c1-28-18-12-19(29-2)17(11-16(18)21)22-20(25)14-24-10-6-9-23(30(24,26)27)13-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,22,25)

InChI Key

XXFPFYRVVSATDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3)Cl)OC

Origin of Product

United States

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